molecular formula C19H16N4O B5077246 2-{3-[3-(2-quinoxalinyl)phenyl]-1H-pyrazol-1-yl}ethanol

2-{3-[3-(2-quinoxalinyl)phenyl]-1H-pyrazol-1-yl}ethanol

Cat. No.: B5077246
M. Wt: 316.4 g/mol
InChI Key: YVLDRMSLJGBVOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinoxaline is a heterocyclic compound with a bicyclic structure, which consists of a benzene ring fused to a pyrazine ring . It’s a versatile lead compound in medicinal chemistry and has a wide range of biological activities .


Synthesis Analysis

Quinoxaline derivatives can be synthesized through various methods. One common method involves the condensation of o-phenylenediamine with a dicarbonyl compound . Another method involves the intramolecular cyclization of N-substituted aromatic o-diamines .


Molecular Structure Analysis

The molecular structure of quinoxaline derivatives can vary greatly depending on the substituents attached to the quinoxaline core .


Chemical Reactions Analysis

Quinoxaline derivatives can undergo various chemical reactions, including oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of quinoxaline derivatives can vary greatly depending on the substituents attached to the quinoxaline core .

Mechanism of Action

The mechanism of action of quinoxaline derivatives can vary greatly depending on their biological activity. For example, some quinoxaline derivatives have been found to exhibit antimicrobial, antiviral, and anticancer activities .

Safety and Hazards

The safety and hazards associated with quinoxaline derivatives can vary greatly depending on their specific structure and properties .

Future Directions

Quinoxaline derivatives have shown promise in various areas of medicinal chemistry due to their wide range of biological activities. Future research may focus on the development of new synthetic methods and the exploration of new biological activities .

Properties

IUPAC Name

2-[3-(3-quinoxalin-2-ylphenyl)pyrazol-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O/c24-11-10-23-9-8-16(22-23)14-4-3-5-15(12-14)19-13-20-17-6-1-2-7-18(17)21-19/h1-9,12-13,24H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVLDRMSLJGBVOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C3=CC=CC(=C3)C4=NN(C=C4)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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